1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Catalog No.
S778805
CAS No.
71501-44-5
M.F
C12H12Cl2O
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

CAS Number

71501-44-5

Product Name

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

RZHJJILZUKNEKM-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride (CAS: 71501-44-5) is a reactive acyl chloride primarily utilized as a critical intermediate in the synthesis of bioactive molecules, most notably diarylpyrazole-type cannabinoid receptor 1 (CB1) antagonists.[1][2][3] Its structure provides the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety, which is a core component of compounds like Rimonabant, a well-characterized and potent CB1 antagonist.[3] The principal procurement driver for this compound is its role as a direct precursor in multi-step syntheses where introducing this specific acyl group via amide bond formation is a key step.[2]

Substituting this acyl chloride with its corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is a common consideration but introduces significant process inefficiencies. Using the carboxylic acid requires an additional in-situ activation step with coupling reagents (like HATU, BOP, or EDCI) or conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride.[4][5] This adds reagents, complicates purification, and can lower overall yield compared to using the pre-activated acyl chloride directly, especially in large-scale synthesis.[2] Furthermore, substituting the 4-chloro-phenyl moiety with other analogs (e.g., 4-bromo, 4-fluoro, or unsubstituted phenyl) is not viable for established targets, as structure-activity relationship (SAR) studies show that the 4-chlorophenyl group is critical for high-affinity binding to the CB1 receptor in Rimonabant and related antagonists.[1][3]

Precursor Suitability: Enables Direct, High-Yield Amidation for Rimonabant Synthesis

In established synthetic routes to the CB1 antagonist Rimonabant, the precursor acid, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, is first converted to 1-(4-chlorophenyl)cyclopentanecarbonyl chloride using thionyl chloride. This activated intermediate is then directly reacted with N-aminopiperidine to form the final product.[2] This two-step process, where the acyl chloride is a key isolated or in situ generated intermediate, is reported to proceed in good yield.[2] Procuring the acyl chloride directly bypasses the initial activation step, streamlining the process by reducing reagent needs and potential side reactions associated with chlorinating agents.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataUsed as a direct, pre-activated precursor for the final amidation step in Rimonabant synthesis.
Comparator Or Baseline1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, which requires a separate activation step (e.g., with SOCl2) before amidation.
Quantified DifferenceEliminates one full synthetic step (acid-to-acyl chloride conversion) from the end-user's workflow.
ConditionsAmidation with N-aminopiperidine to produce Rimonabant.

For process development and scale-up, procuring the pre-activated acyl chloride simplifies the workflow, reduces the handling of hazardous reagents like thionyl chloride, and can improve overall process efficiency.

Application-Critical Performance: The 4-Chlorophenyl Moiety is Essential for High CB1 Receptor Affinity

Structure-activity relationship (SAR) studies of diarylpyrazole antagonists demonstrate the criticality of the substituent on the C-5 phenyl ring. The parent compound of this class, Rimonabant, which is synthesized from this acyl chloride, exhibits high affinity for the CB1 receptor with a Ki value of 2 nM.[3] Replacing the para-chlorophenyl group with other substituents, such as an unsubstituted phenyl ring, has been shown to decrease affinity for the CB1 receptor.[1] This highlights that the specific 4-chloro substitution provided by this building block is a key determinant of the final compound's biological potency.

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataRimonabant (derived from the title compound) has a Ki of 2 nM.
Comparator Or BaselineAnalogs with different substituents at the para-position of the phenyl ring show decreased affinity.
Quantified DifferenceThe 4-chloro substitution is required for nanomolar-range binding affinity.
ConditionsIn vitro radioligand binding assays for human CB1 receptor.

For medicinal chemistry programs targeting the CB1 receptor, this specific precursor is essential for synthesizing compounds with optimal, high-potency binding characteristics.

Core Building Block for Synthesis of Rimonabant and Analogs

The primary application is serving as the key acylating agent in the final amide-forming step for the synthesis of Rimonabant (SR141716A) and its close structural analogs.[2][6] Its pre-activated form is ideal for efficient coupling with amine fragments, making it a critical raw material for contract research organizations and pharmaceutical manufacturers developing or producing diarylpyrazole-based CB1 antagonists.

Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound is the preferred starting material for creating libraries of Rimonabant-based compounds to explore SAR.[1][7] The evidence showing the importance of the 4-chlorophenyl group makes this reagent the validated starting point for further modifications at other positions of the molecular scaffold to optimize properties like selectivity, metabolic stability, or peripheral restriction.[8]

XLogP3

4.4

Other CAS

71501-44-5

Wikipedia

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Dates

Last modified: 08-15-2023

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